molecular formula C9H13IN2O B1400008 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole CAS No. 1266114-25-3

4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole

Cat. No.: B1400008
CAS No.: 1266114-25-3
M. Wt: 292.12 g/mol
InChI Key: FFUMBMOEMVEYLA-UHFFFAOYSA-N
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Description

4-Iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is a pyrazole derivative featuring an iodine atom at the 4-position and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) group at the 1-position. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

IUPAC Name

4-iodo-1-(oxan-4-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUMBMOEMVEYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the tetrahydropyran-4-ylmethyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyran-4-ylmethyl group can be introduced via a nucleophilic substitution reaction using tetrahydropyran-4-ylmethyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of deiodinated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and probes.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactivity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole (CAS: 905751-58-8)
  • Substituents : 4-iodo and 4-methoxybenzyl groups.
  • Molecular Weight : 314.122 g/mol.
  • This compound exhibits higher lipophilicity (logP ≈ 3.2 predicted) compared to the oxan-4-ylmethyl analog (logP ≈ 2.5) due to the benzyl moiety .
3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS: 1540221-68-8)
  • Substituents : Iodine at the 3-position and oxan-4-yl directly attached.
  • Molecular Weight : 278.090 g/mol.
  • Key Differences: Positional isomerism at the pyrazole ring alters electronic distribution.
4-Iodo-1-methyl-1H-pyrazole
  • Substituents : Methyl group at the 1-position.
  • Molecular Weight : 208.02 g/mol.
  • Key Differences : The smaller methyl group reduces steric bulk, increasing accessibility for nucleophilic attacks. However, the absence of the oxan-4-ylmethyl group limits conformational flexibility .
Antioxidant Activity

While direct data for 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is unavailable, structurally related pyrazoles exhibit notable antioxidant properties. For example:

  • 1,3-Diaryl-4-(aryl-propenonyl)-pyrazoles: IC₅₀ = 13.5–15.0 μM in DPPH assays.
  • 3-(2-Bromophenyl)-4-imidazolyl-pyrazole: IC₅₀ = 10.2 μM.
Energetic Materials

Polyiodinated pyrazoles, such as 3,4,5-triiodo-1-((2,4,5-triiodo-1H-imidazol-1-yl)methyl)-1H-pyrazole, are used in formulations with ammonium perchlorate (AP) for combustion applications. The mono-iodinated target compound lacks the high iodine content required for such energetic applications but could serve as a precursor for further iodination .

Cross-Coupling Reactions

The iodine atom in this compound enables participation in Suzuki-Miyaura and Ullmann couplings. For instance, 4-iodo-1-(methoxymethyl)-1H-pyrazole undergoes Pd-catalyzed homocoupling to form bipyrazole intermediates, critical in synthesizing high-density oxidizers like heptanitro-bipyrazole (HNBP) .

Tautomerism and Conformational Analysis

Unlike 3(5)-carbonyl-substituted pyrazoles (e.g., 1H-pyrazole-3-carboxamide ), the target compound’s substitution pattern minimizes tautomeric equilibria, stabilizing the 1H-pyrazole form. This stability is advantageous in crystallography and drug design .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-I, 1-(oxan-4-ylmethyl) ~294.09 (calc.) Halogen bonding, synthetic intermediate
4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole 4-I, 1-(4-methoxybenzyl) 314.122 Antioxidant precursor, lipophilic
3-Iodo-1-(oxan-4-yl)-1H-pyrazole 3-I, 1-(oxan-4-yl) 278.090 Cross-coupling reactivity
4-Iodo-1-methyl-1H-pyrazole 4-I, 1-methyl 208.02 Sterically accessible intermediate

Biological Activity

4-Iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various biological targets, and relevant case studies.

The chemical structure of this compound includes a pyrazole ring substituted with an iodine atom and an oxan moiety, which contributes to its unique biological properties. The empirical formula is C8H10IN2OC_8H_{10}IN_2O, and it has a molecular weight of approximately 270.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The iodine substituent enhances binding affinity to certain proteins, while the pyrazole ring facilitates hydrogen bonding and other stabilizing interactions. This compound may modulate various signaling pathways, leading to different biological effects depending on the target.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, including derivatives similar to this compound, it was found that these compounds showed moderate to strong activity against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae .

CompoundBacterial StrainActivity Level
4-Iodo-Pyrazole DerivativeStaphylococcus aureusModerate
4-Iodo-Pyrazole DerivativeKlebsiella pneumoniaeStrong

Anti-inflammatory Activity

Pyrazole derivatives have also been reported to possess anti-inflammatory properties. A novel series of pyrazoles demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory effects were comparable to standard treatments, indicating potential therapeutic applications in inflammatory diseases.

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specific derivatives have shown promising results as inhibitors of monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters. For instance, certain pyrazole derivatives exhibited IC50 values in the low nanomolar range against MAO-B, suggesting their potential use in treating neurodegenerative disorders .

Study on Antimicrobial Efficacy

In a recent study, several pyrazole derivatives were synthesized and tested for their antimicrobial activity. Among these, the derivative corresponding to this compound showed effective inhibition against multiple bacterial strains at concentrations lower than those required for standard antibiotics . The results indicated that modifications in the pyrazole structure could enhance antimicrobial potency.

Evaluation of Anti-inflammatory Properties

A systematic evaluation of anti-inflammatory activity was conducted using carrageenan-induced edema models. Compounds similar to this compound demonstrated significant reductions in swelling compared to control groups, highlighting their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or multicomponent reactions. For example, iodine-catalyzed one-pot multicomponent reactions (e.g., using arylhydrazines, β-ketoesters, and selenating agents) can yield substituted pyrazoles with high regioselectivity . Optimization may include adjusting solvent systems (e.g., THF/H₂O for click chemistry ), catalyst loading (e.g., iodine in catalytic amounts ), and temperature (e.g., 50°C for 16 hours in triazole-pyrazole hybrid synthesis ). Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify characteristic peaks for the oxan-4-ylmethyl group (e.g., δ 3.5–4.0 ppm for oxane protons and δ 4.5–5.0 ppm for the CH₂ linker). The pyrazole ring protons typically appear at δ 7.0–8.0 ppm .
  • ¹³C NMR : Confirm the iodine substituent’s presence via deshielding effects on the adjacent carbon (C-4 of pyrazole) .
  • IR : Look for stretching vibrations of C-I (~500 cm⁻¹) and C-N (~1350 cm⁻¹) bonds .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency .

Q. What are the key challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Heavy atoms like iodine can complicate crystallization due to increased molecular weight and steric hindrance. Strategies include:

  • Using mixed-solvent systems (e.g., dioxane/water) to promote slow nucleation .
  • Incorporating co-crystallizing agents (e.g., dioxane monosolvate ) to stabilize the lattice.
  • Performing temperature-gradient crystallization trials (e.g., cooling from 50°C to 4°C) .

Advanced Research Questions

Q. How does the oxan-4-ylmethyl substituent influence the electronic and steric properties of the pyrazole core, and what implications does this have for reactivity?

  • Methodological Answer : The oxan-4-ylmethyl group introduces both steric bulk and electron-donating effects via the oxygen atom. Computational studies (e.g., DFT) can map electron density distributions, revealing altered nucleophilicity at the pyrazole N-2 position . Experimentally, compare reaction rates of iodopyrazoles with/without the substituent in cross-coupling reactions (e.g., Suzuki-Miyaura) to quantify steric effects .

Q. What contradictions exist in reported biological activities of structurally similar pyrazole derivatives, and how can structure-activity relationship (SAR) studies resolve them?

  • Methodological Answer : For example, fluorinated pyrazoles often show enhanced antimicrobial activity due to increased lipophilicity , but conflicting data may arise from assay variability (e.g., MIC thresholds). Rigorous SAR studies should:

  • Standardize assays (e.g., CLSI guidelines for antimicrobial testing ).
  • Synthesize analogs with systematic substitutions (e.g., replacing iodine with bromine or altering the oxane ring size) .
  • Apply multivariate statistical analysis (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with bioactivity .

Q. How can computational methods (e.g., DFT, molecular docking) predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the iodine atom’s σ-hole may facilitate halogen bonding with protein residues .
  • Docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., COX-2 for anti-inflammatory activity). Validate with MD simulations to assess binding stability .

Methodological Considerations

Q. What strategies can mitigate side reactions (e.g., deiodination) during functionalization of this compound?

  • Methodological Answer :

  • Use palladium catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination in cross-couplings .
  • Conduct reactions under inert atmospheres (Ar/N₂) to prevent oxidative deiodination .
  • Monitor reaction progress via LC-MS to detect intermediates .

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the oxan-4-ylmethyl group?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry. For challenging cases:

  • Use synchrotron radiation for high-resolution data .
  • Apply Hirshfeld surface analysis to map intermolecular interactions influencing crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-iodo-1-[(oxan-4-yl)methyl]-1H-pyrazole

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